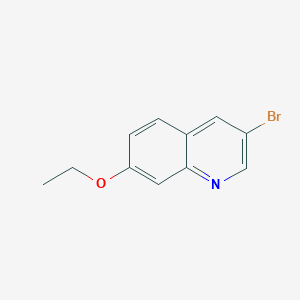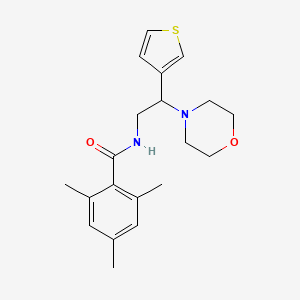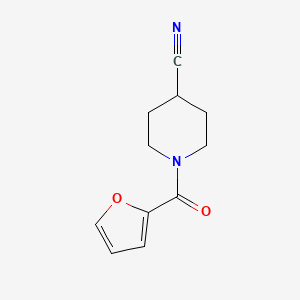
1-(Furan-2-carbonyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-carbonyl)piperidine-4-carbonitrile, also known as FCPC, is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. FCPC is a heterocyclic compound that contains a furan ring and a piperidine ring, making it a unique structure for drug development.
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence due to their therapeutic efficacy. In the context of microbial resistance, these compounds offer potential as antibacterial agents. Researchers have explored the synthesis and activity of furan derivatives against both gram-positive and gram-negative bacteria . The unique structural features of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile may contribute to its antibacterial properties.
Anticancer Potential
Furan-containing compounds exhibit diverse pharmacological benefits, including anticancer effects. While specific studies on 1-(Furan-2-carbonyl)piperidine-4-carbonitrile are limited, its furan scaffold suggests potential for further investigation in cancer therapy .
Anti-inflammatory and Analgesic Effects
Furan derivatives often exhibit anti-inflammatory and analgesic properties. While research specifically on this compound is scarce, its furan moiety aligns with these therapeutic targets .
Anti-ulcer and Gastroprotective Activity
Furan-based compounds have been investigated for their gastroprotective effects. Although not directly studied, 1-(Furan-2-carbonyl)piperidine-4-carbonitrile’s furan ring suggests possible anti-ulcer activity .
Drug Design and Medicinal Chemistry
The furan nucleus serves as a crucial synthetic building block in drug design. Medicinal chemists explore diverse furan derivatives to create innovative agents. Researchers can investigate the structural modifications and pharmacological profiles of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile to enhance drug development .
properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERDLVHEXSLBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)
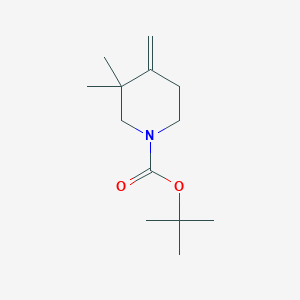
![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
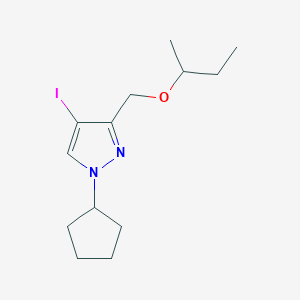
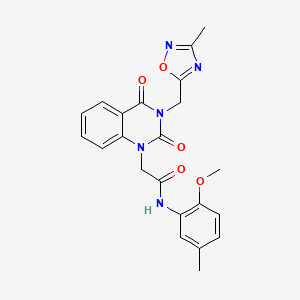
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)
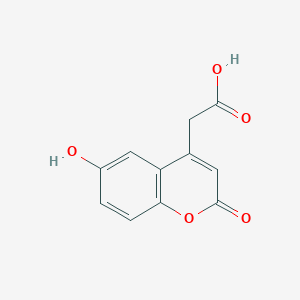
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)
![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)
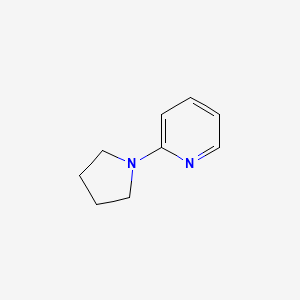
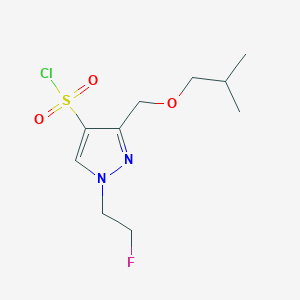
![N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2521161.png)
